molecular formula C16H15NO B579469 4-(Benzyloxy)-7-methyl-1H-indole CAS No. 19499-90-2

4-(Benzyloxy)-7-methyl-1H-indole

Cat. No.: B579469
CAS No.: 19499-90-2
M. Wt: 237.302
InChI Key: AQOWFISTBQALKW-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-7-methyl-1H-indole: is an organic compound belonging to the indole family, characterized by a benzyloxy group at the 4-position and a methyl group at the 7-position of the indole ring. Indoles are a significant class of heterocyclic compounds widely found in nature, particularly in alkaloids and tryptophan derivatives. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-7-methyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyindole and benzyl bromide.

    Reaction Conditions: The reaction involves the alkylation of 4-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the benzyloxy group.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-7-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be carried out on the indole ring using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation.

Major Products:

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of nitro or halogen groups on the indole ring.

Scientific Research Applications

Chemistry: 4-(Benzyloxy)-7-methyl-1H-indole is used as a building block in organic synthesis, particularly in the development of novel indole derivatives with potential biological activities.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its binding affinity and specificity.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a lead compound in drug discovery for treating various diseases.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-7-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, contributing to its binding affinity. The exact molecular pathways and targets are still under investigation, but the compound’s structural features suggest potential interactions with various biological systems.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)phenol
  • 4-(Benzyloxy)-2-hydroxybenzylidene

Comparison: 4-(Benzyloxy)-7-methyl-1H-indole is unique due to the presence of both a benzyloxy group and a methyl group on the indole ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, 4-(Benzyloxy)phenol lacks the indole ring, which significantly alters its reactivity and biological activity. Similarly, 4-(Benzyloxy)-2-hydroxybenzaldehyde has different functional groups that influence its chemical behavior and applications.

Properties

IUPAC Name

7-methyl-4-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-7-8-15(14-9-10-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOWFISTBQALKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OCC3=CC=CC=C3)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694569
Record name 4-(Benzyloxy)-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19499-90-2
Record name 4-(Benzyloxy)-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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